N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-3-FURAMIDE is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-3-FURAMIDE typically involves the introduction of fluorine and trifluoromethyl groups into the phenyl ring, followed by the formation of the furanamide structure. Common synthetic routes include:
Electrophilic Aromatic Substitution: Introduction of fluorine and trifluoromethyl groups into the phenyl ring using reagents like fluorine gas or trifluoromethyl iodide under controlled conditions.
Amidation Reaction: Formation of the furanamide structure through the reaction of 2,5-dimethylfuran with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and amidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-3-FURAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Uniqueness
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-3-FURAMIDE is unique due to the combination of fluorine, trifluoromethyl, and furanamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H11F4NO2 |
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Molecular Weight |
301.24 g/mol |
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C14H11F4NO2/c1-7-5-10(8(2)21-7)13(20)19-12-6-9(14(16,17)18)3-4-11(12)15/h3-6H,1-2H3,(H,19,20) |
InChI Key |
NAPDEVDDPOCUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
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